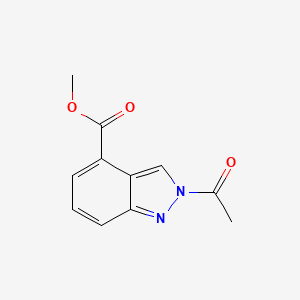

methyl 2-acetyl-2H-indazole-4-carboxylate

Overview

Description

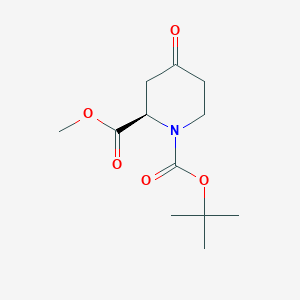

“Methyl 2-acetyl-2H-indazole-4-carboxylate” is a chemical compound with the CAS Number: 1303890-10-9 . It has a molecular weight of 218.21 . The IUPAC name for this compound is “methyl 2-acetyl-2H-indazole-4-carboxylate” and its InChI code is 1S/C11H10N2O3/c1-7(14)13-6-9-8(11(15)16-2)4-3-5-10(9)12-13/h3-6H,1-2H3 .

Synthesis Analysis

The synthesis of 2H-indazoles, such as “methyl 2-acetyl-2H-indazole-4-carboxylate”, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc) 2 -catalyzed facile synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .

Molecular Structure Analysis

The molecular structure of “methyl 2-acetyl-2H-indazole-4-carboxylate” can be represented by the InChI code 1S/C11H10N2O3/c1-7(14)13-6-9-8(11(15)16-2)4-3-5-10(9)12-13/h3-6H,1-2H3 .

Physical And Chemical Properties Analysis

“Methyl 2-acetyl-2H-indazole-4-carboxylate” is a solid at ambient temperature . It has a molecular weight of 218.21 .

Scientific Research Applications

Antiprotozoal Activity

Indazole derivatives, including methyl 2-acetyl-2H-indazole-4-carboxylate, have been studied for their potential as antiprotozoal agents . Research indicates that these compounds exhibit significant activity against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis . The presence of electron-withdrawing groups on the indazole scaffold enhances this activity, suggesting a promising avenue for developing new treatments for protozoal infections.

Antimicrobial Properties

The indazole nucleus is a common feature in compounds with antimicrobial properties. Methyl 2-acetyl-2H-indazole-4-carboxylate can be part of hybrid molecules designed to target both bacterial and fungal pathogens, including Escherichia coli, Salmonella enterica, and Candida species . These compounds can be more potent than traditional drugs like metronidazole, offering a potential for new antimicrobial therapies.

Anti-Inflammatory Potential

Indazole derivatives are also explored for their anti-inflammatory effects. The structure-activity relationship (SAR) studies suggest that certain substitutions on the indazole ring can provide compounds with the ability to inhibit human cyclooxygenase-2 (COX-2), which is a key enzyme in the inflammatory process . This opens up possibilities for the development of dual-action drugs that possess both antimicrobial and anti-inflammatory properties.

Cheminformatics Analysis

The cheminformatics approach allows for the analysis of indazole derivatives, including methyl 2-acetyl-2H-indazole-4-carboxylate, to predict their biological activity and optimize their structures for specific therapeutic targets . This computational method can significantly speed up the drug discovery process by identifying promising candidates for synthesis and further biological evaluation.

Synthesis Methodologies

Methyl 2-acetyl-2H-indazole-4-carboxylate can be synthesized using advanced methodologies such as ultrasound synthesis and Cadogan’s cyclization . These techniques offer efficient routes to access various indazole scaffolds, which are essential for the creation of diverse libraries of compounds for pharmacological screening.

Structure-Activity Relationships (SAR)

Understanding the SAR of indazole derivatives is crucial for optimizing their biological effects. Methyl 2-acetyl-2H-indazole-4-carboxylate can be derivatized to produce a set of compounds that provide valuable SAR information, guiding the design of more effective and selective therapeutic agents .

Safety and Hazards

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions in the research of “methyl 2-acetyl-2H-indazole-4-carboxylate” and similar compounds may involve further exploration of their medicinal properties and the development of more efficient synthetic approaches .

properties

IUPAC Name |

methyl 2-acetylindazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7(14)13-6-9-8(11(15)16-2)4-3-5-10(9)12-13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQXRGXOTMQKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C2C(=N1)C=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-acetyl-2H-indazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405426.png)

![Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid](/img/structure/B1405429.png)

![Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1405435.png)

![Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405436.png)